molecular formula C30H18Br3NS3 B1516218 Tris[4-(5-bromothiophen-2-yl)phenyl]amine CAS No. 339985-36-3

Tris[4-(5-bromothiophen-2-yl)phenyl]amine

Cat. No.: B1516218
CAS No.: 339985-36-3
M. Wt: 728.4 g/mol
InChI Key: QWJSFRTXYYGQPZ-UHFFFAOYSA-N
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Description

Tris[4-(5-bromothiophen-2-yl)phenyl]amine: is a complex organic compound characterized by its unique structure, which includes three phenyl rings attached to a central nitrogen atom, each phenyl ring substituted with a bromothiophene group

Synthetic Routes and Reaction Conditions:

  • Bromination of Thiophene: The synthesis typically begins with the bromination of thiophene to produce 5-bromothiophene.

  • Phenylation: The brominated thiophene undergoes phenylation to introduce phenyl groups, forming intermediates such as 4-(5-bromothiophen-2-yl)phenylamine.

  • Trimerization: Finally, the intermediates are trimerized to form this compound through a series of reactions involving palladium or nickel catalysts under controlled conditions.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for higher efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's electronic properties.

  • Substitution: Substitution reactions, particularly at the bromine sites, are common to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium amide (NaNH₂) are employed for substitution reactions.

Major Products Formed:

  • Oxidized Derivatives: Various quinones and other oxidized forms.

  • Reduced Derivatives: Amine derivatives with altered electronic properties.

  • Substituted Derivatives: Compounds with different substituents at the bromine sites.

Scientific Research Applications

Chemistry: Tris[4-(5-bromothiophen-2-yl)phenyl]amine is used as a building block in the synthesis of organic semiconductors and other advanced materials. Biology: Its derivatives are explored for potential biological activities, including antimicrobial properties. Medicine: Research is ongoing to evaluate its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: The compound finds applications in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways involved in electronic properties and material stability. Its unique structure allows for efficient charge transport, making it valuable in organic electronics.

Comparison with Similar Compounds

  • Tris(4-bromophenyl)amine: Similar structure but without thiophene groups.

  • Tris(5-bromothiophen-2-yl)triazine: Contains a triazine core instead of an amine group.

Uniqueness: Tris[4-(5-bromothiophen-2-yl)phenyl]amine stands out due to its combination of bromothiophene and phenyl groups, which confer unique electronic and material properties not found in similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for future research and development.

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Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18Br3NS3/c31-28-16-13-25(35-28)19-1-7-22(8-2-19)34(23-9-3-20(4-10-23)26-14-17-29(32)36-26)24-11-5-21(6-12-24)27-15-18-30(33)37-27/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJSFRTXYYGQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Br)N(C3=CC=C(C=C3)C4=CC=C(S4)Br)C5=CC=C(C=C5)C6=CC=C(S6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18Br3NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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